Y16
Overview
Description
Y16 is a chemical compound known for its role as an inhibitor of Leukemia-associated Rho guanine nucleotide exchange factor (LARG). It is a G-protein–coupled Rho guanine nucleotide exchange factor inhibitor that works synergistically with other inhibitors to block the interaction between LARG and RhoA, thereby inhibiting RhoA activation and RhoA-mediated signaling functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y16 involves several key steps. One common method starts with the preparation of intermediates, such as methyl glutamate and methyl 2-(bromomethyl)-3-nitrobenzoate. These intermediates are reacted in the presence of triethylamine and acetonitrile, followed by further reactions involving tetrahydrofuran and N,N-dimethylformamide to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Y16 undergoes various chemical reactions, including:
Inhibition Reactions: This compound specifically inhibits the interaction between LARG and RhoA, blocking the activation of RhoA.
Binding Reactions: It binds to the junction site of the DH-PH domains of LARG with high affinity.
Common Reagents and Conditions
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of RhoA activation, which leads to the suppression of RhoA-mediated signaling pathways .
Scientific Research Applications
Y16 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of RhoA activation in cancer cells, particularly in breast cancer research.
Cell Signaling Studies: It is employed to investigate the role of Rho guanine nucleotide exchange factors in cell signaling pathways.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting RhoA-mediated pathways.
Mechanism of Action
Y16 exerts its effects by binding to the junction site of the DH-PH domains of LARG, thereby blocking the interaction between LARG and RhoA. This inhibition prevents the activation of RhoA and subsequently suppresses RhoA-mediated signaling functions. The molecular targets involved include the DH-PH domains of LARG and the RhoA protein .
Comparison with Similar Compounds
Similar Compounds
Rhosin: Another inhibitor that works synergistically with Y16 to inhibit RhoA activation.
CCG-222740: A compound with similar inhibitory effects on Rho guanine nucleotide exchange factors.
Uniqueness of this compound
This compound is unique in its high specificity for LARG and its ability to block the interaction between LARG and RhoA without affecting other Rho guanine nucleotide exchange factors or Rho effectors. This specificity makes it a valuable tool in research focused on RhoA-mediated signaling pathways .
Properties
IUPAC Name |
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429653-73-6 | |
Record name | 429653-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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